1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine
Overview
Description
1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine is a chemical compound with the molecular formula C14H14F2N2O and a molecular weight of 264.28 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine involves several steps, typically starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate is then reacted with pyridin-3-ylmethylamine under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine can be compared with other similar compounds, such as those containing difluoromethoxy or pyridinyl groups. Its uniqueness lies in the specific combination of these groups, which imparts distinct chemical and biological properties. Similar compounds include:
- 1-[4-(Trifluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine
- 1-[4-(Methoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-14(16)19-13-5-3-11(4-6-13)8-18-10-12-2-1-7-17-9-12/h1-7,9,14,18H,8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABBYDPVJJDXIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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